molecular formula C5H6BN3O2 B12521327 (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid

(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid

Cat. No.: B12521327
M. Wt: 150.93 g/mol
InChI Key: ZQWVHNBDYRNSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid is a boronic acid derivative with the molecular formula C6H7BN3O2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a boronic acid group and a cyano group makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid typically involves the reaction of 5-cyano-1-methyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid has several applications in scientific research:

Properties

Molecular Formula

C5H6BN3O2

Molecular Weight

150.93 g/mol

IUPAC Name

(5-cyano-1-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C5H6BN3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3,10-11H,1H3

InChI Key

ZQWVHNBDYRNSJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1)C)C#N)(O)O

Origin of Product

United States

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